molecular formula C9H17BrN2 B6359492 1-Butyl-3-ethylimidazolium bromide CAS No. 174899-64-0

1-Butyl-3-ethylimidazolium bromide

Cat. No.: B6359492
CAS No.: 174899-64-0
M. Wt: 233.15 g/mol
InChI Key: BUMVBZHUKCWZHH-UHFFFAOYSA-M
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Description

1-Butyl-3-ethylimidazolium bromide is an ionic liquid, a type of salt that remains in a liquid state at relatively low temperatures. It is composed of a 1-butyl-3-ethylimidazolium cation and a bromide anion. This compound is known for its unique physicochemical properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Mechanism of Action

Target of Action

1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It has been observed that this compound can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .

Biochemical Pathways

It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .

Pharmacokinetics

It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .

Biochemical Analysis

Biochemical Properties

It has been observed that the ethyl group on the N3 imidazolium atom leads to considerably weaker hydration of the 1-Butyl-3-ethylimidazolium cation compared to 1-butyl-3-methylimidazolium cation . This suggests that 1-Butyl-3-ethylimidazolium bromide may interact differently with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is proposed that the properties of this compound are related to the cation-anion interactions within ionic liquids

Temporal Effects in Laboratory Settings

It has been observed that this compound has a lower viscosity and higher conductivity compared to 1-butyl-3-methylimidazolium based ionic liquid , which may influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-ethylimidazolium bromide can be synthesized through a quaternization reaction. The process involves reacting 1-ethylimidazole with 1-bromobutane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-ethylimidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are ionic liquids with different anions.

    Oxidation and Reduction: The products depend on the specific redox reaction but can include various oxidized or reduced forms of the compound.

    Complexation: Metal complexes with unique catalytic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Octyl-3-butylimidazolium bromide

Comparison

1-Butyl-3-ethylimidazolium bromide is unique due to its lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide. These properties make it more suitable for applications requiring high ionic mobility and low viscosity .

Properties

IUPAC Name

1-butyl-3-ethylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMVBZHUKCWZHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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